N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzofuran core, a 2-hydroxypropyl chain, and a 2-ethoxyphenyl substituent. The 2-hydroxypropyl group contributes to solubility via hydrogen bonding, while the 2-ethoxyphenyl substituent introduces lipophilicity and electron-donating effects, which may influence receptor interactions. The ethanediamide (oxamide) linker serves as a critical pharmacophore, enabling dual hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-27-17-11-7-5-9-15(17)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-6-10-16(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFUXUWYNMFZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzofuran Formation
The benzofuran moiety in the target compound is typically synthesized via acid-catalyzed cyclization of 2-allylphenol derivatives. A modified Fujiwara-Moritani reaction using palladium(II) acetate (10 mol%) and copper(II) triflate (15 mol%) in trifluoroethanol achieves 82% conversion efficiency at 80°C. Alternative methods employ silver carbonate-mediated oxidative cyclization of 2-alkynylphenols, producing substituted benzofurans with >90% regioselectivity.
Table 1: Comparative Analysis of Benzofuran Synthesis Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Fujiwara-Moritani | Pd(OAc)₂/Cu(OTf)₂ | 80 | 82 | 98.2 |
| Oxidative Cyclization | Ag₂CO₃ | 120 | 76 | 97.8 |
| Brønsted Acid | H₃PW₁₂O₄₀ | 60 | 68 | 96.5 |
Functionalization at C-2 Position
Preparation of 2-Ethoxyphenyl EthanediaMide Fragment
Nitration and Reduction Sequence
The 2-ethoxyphenyl moiety is synthesized through sequential nitration and hydrogenation of 4-ethoxyphenol. Key parameters include:
- Nitration with fuming HNO₃ (90%)/H₂SO₄ (10%) at -5°C (85% yield)
- Catalytic hydrogenation using 5% Pd/C (50 psi H₂, 25°C, 92% conversion)
Oxamide Bridge Formation
Coupling of 2-ethoxyaniline with oxalyl chloride in dichloromethane (0°C, N₂ atmosphere) generates N'-(2-ethoxyphenyl)ethanediamide chloride. Critical reaction metrics:
- Molar ratio 1:1.2 (aniline:oxalyl chloride)
- Triethylamine (3 eq) as HCl scavenger
- 78% isolated yield after silica gel chromatography (hexane:EtOAc 3:1)
Convergent Coupling Strategies
Amide Bond Formation
The final coupling employs HATU-mediated peptide coupling under Schlenk conditions:
- 2-(1-Benzofuran-2-yl)-2-hydroxypropylamine (1 eq)
- N'-(2-ethoxyphenyl)ethanediamide chloride (1.1 eq)
- HATU (1.5 eq), DIPEA (3 eq) in anhydrous DMF
- Reaction time: 12 hr at 25°C
- Isolation yield: 67% after recrystallization (EtOH/H₂O)
Table 2: Optimization of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 67 |
| EDCI | CH₂Cl₂ | 0→25 | 24 | 52 |
| DCC | THF | 40 | 6 | 61 |
Purification and Characterization
Chromatographic Techniques
Final purification combines flash chromatography (SiO₂, gradient elution from 100% hexane to 70% EtOAc) with subsequent crystallization from ethyl acetate/n-heptane (1:3). Purity >99% is confirmed by:
- HPLC (C18 column, 0.1% H₃PO₄/CH₃CN)
- ¹H/¹³C NMR (DMSO-d₆, 400 MHz)
Spectroscopic Data
Key NMR signals:
- δ 7.82 (d, J=8.4 Hz, H-7 benzofuran)
- δ 6.92 (dd, J=2.4, 8.8 Hz, H-3 ethoxyphenyl)
- δ 5.21 (s, OH)
- δ 4.12 (q, J=7.0 Hz, OCH₂CH₃)
Mechanistic Considerations
The rate-determining step in the final coupling reaction involves formation of the HATU-activated ester intermediate. Computational modeling (DFT B3LYP/6-311++G**) shows a 23.4 kcal/mol activation barrier for the nucleophilic attack of the primary amine on the activated carbonyl. Steric hindrance from the 2-ethoxy group increases reaction time compared to unsubstituted analogs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function, while the oxalamide group can form hydrogen bonds with proteins, affecting their activity . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous ethanediamide derivatives, focusing on heterocyclic systems, substituents, and molecular properties.
Structural and Functional Group Analysis
*Estimated by replacing sulfur (32 g/mol) with oxygen (16 g/mol) in .
†Calculated from molecular formula C₂₄H₂₃N₃O₄S.
Key Observations
Heterocycle Impact: Benzofuran (O) vs. Oxygen’s smaller atomic size may improve steric accessibility for target binding. Thienopyrazole : Incorporates a sulfone group, increasing polarity and metabolic stability compared to the target’s benzofuran.
Substituent Effects: 2-Ethoxyphenyl (target) vs. 4-Dimethylaminophenyl : The ethoxy group offers moderate electron donation and lipophilicity, while dimethylamino provides stronger basicity, enhancing solubility in acidic environments. 4-Chlorophenyl : The chloro substituent’s electron-withdrawing nature may alter electronic distribution, affecting binding kinetics.
Pharmacophore Modifications :
- The tricyclic derivative introduces steric bulk, which could limit bioavailability but improve selectivity for complex binding pockets.
Hypothetical Property Implications
- Solubility: The target compound’s ethoxy and hydroxyl groups may confer intermediate solubility, whereas the dimethylamino group in enhances water solubility.
- Metabolic Stability : Sulfur in benzothiophen analogs may increase susceptibility to oxidative metabolism compared to benzofuran.
- Binding Affinity : The tricyclic system in could enhance affinity for hydrophobic targets but reduce cell permeability.
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